Chemical structure analysis of 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine
Chemical structure analysis of 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine
The following technical guide details the structural analysis, synthesis logic, and spectroscopic characterization of 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine . This document is designed for medicinal chemists and analytical scientists requiring a robust framework for validating this specific scaffold, which serves as a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.
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Executive Summary
3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine is a highly functionalized fused heterocycle. Its value lies in its orthogonal reactivity: the C3-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 6,8-dichloro substitution pattern modulates the electronic properties of the pyrazine ring, often improving metabolic stability by blocking common oxidation sites.
Validating this structure requires navigating specific analytical challenges, particularly distinguishing between regioisomers formed during the cyclization of the pyrazine core. This guide provides a definitive structural assignment workflow.
| Property | Data |
| IUPAC Name | 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine |
| Molecular Formula | C₆H₂BrCl₂N₃ |
| Exact Mass | 264.8809 Da |
| Key Isotopes | ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl |
| Core Scaffold | Imidazo[1,2-a]pyrazine (Fused 5,6-bicycle) |
Structural Logic & Synthesis
To understand the analysis, one must understand the origin of the atoms. The structure is typically assembled via the condensation of a 2-aminopyrazine derivative with a haloaldehyde, followed by electrophilic bromination.
Atom Mapping & Regiochemistry
The formation of the imidazo[1,2-a]pyrazine core involves a condensation between 2-amino-3,5-dichloropyrazine and chloroacetaldehyde .
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Bridgehead Nitrogen (N4): Originates from the ring nitrogen (N1) of the starting pyrazine.
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C8 Position: Corresponds to C3 of the starting pyrazine (bearing a Chlorine).
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C6 Position: Corresponds to C5 of the starting pyrazine (bearing a Chlorine).
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C5 Position: Corresponds to C6 of the starting pyrazine (bearing a Proton).
This mapping confirms that to obtain the 6,8-dichloro pattern, the starting material must be 3,5-dichlorinated. The subsequent bromination with N-bromosuccinimide (NBS) occurs exclusively at C3 , the most nucleophilic site of the fused system.
Visualization of Synthesis and Numbering
The following diagram illustrates the atom flow and numbering scheme, highlighting the critical proton environments for NMR analysis.
Figure 1: Synthetic pathway and structural mapping.[1] Note that only two aromatic protons (H2 and H5) remain in the final structure, providing a distinct NMR signature.
Spectroscopic Characterization Protocols
The validation of 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine relies on confirming the loss of the C3 proton and the presence of the specific halogen isotope pattern.
Nuclear Magnetic Resonance (NMR)
Due to the high degree of substitution, the ¹H NMR spectrum is deceptively simple, consisting of only two singlets.
| Proton | Chemical Shift (δ, ppm)* | Multiplicity | Assignment Logic |
| H-5 | 8.80 – 9.20 | Singlet (1H) | Most Deshielded: Adjacent to the bridgehead nitrogen (N4) and the electron-withdrawing C6-Cl. The lack of coupling confirms the 6,8-substitution pattern (no H6 to couple with). |
| H-2 | 7.80 – 8.10 | Singlet (1H) | Imidazole Proton: Located between N1 and C3-Br. The bromination at C3 removes the characteristic H2-H3 doublet coupling seen in the precursor. |
*Note: Shifts are approximate (DMSO-d₆) and may vary by concentration. The key diagnostic is the presence of two distinct singlets.
¹³C NMR Signatures:
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C3-Br: Distinct upfield shift for an aromatic carbon (approx. 95–105 ppm) due to the heavy atom effect of bromine.
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C-Cl (C6, C8): Typical aromatic C-Cl signals (120–135 ppm).
Mass Spectrometry (MS)
MS is the most definitive tool for confirming the halogen content. The molecule contains one Bromine and two Chlorines , creating a complex but predictable isotope cluster.
Isotope Pattern Analysis (M+H)⁺:
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Nominal Mass: ~266 (using ⁷⁹Br, ³⁵Cl, ³⁵Cl)
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Pattern Distribution:
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M (266): ⁷⁹Br + ³⁵Cl₂
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M+2 (268): (⁸¹Br + ³⁵Cl₂) AND (⁷⁹Br + ³⁵Cl³⁷Cl) — Highest intensity peak
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M+4 (270): (⁸¹Br + ³⁵Cl³⁷Cl) AND (⁷⁹Br + ³⁷Cl₂)
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M+6 (272): ⁸¹Br + ³⁷Cl₂ — Low intensity
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Protocol: Use High-Resolution MS (HRMS) with ESI+. A mass error < 5 ppm validates the formula C₆H₂BrCl₂N₃.
Infrared Spectroscopy (IR)
While less specific, IR provides rapid batch-to-batch consistency checks.
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3100–3050 cm⁻¹: Aromatic C-H stretch (weak).
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1550–1450 cm⁻¹: C=N and C=C skeletal vibrations of the fused ring.
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~1050–1100 cm⁻¹: C-Cl stretch.
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Absence of N-H: Confirms no residual starting amine.
Analytical Workflow & Decision Tree
Use the following Graphviz workflow to guide the analytical decision-making process during synthesis or quality control.
Figure 2: Step-by-step analytical validation workflow. The transition from LCMS to NMR is critical to rule out regioisomers that have the same mass.
Reactivity & Storage Considerations
Understanding the stability of the 3-bromo-6,8-dichloroimidazo[1,2-a]pyrazine scaffold is vital for handling.
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Electrophilicity: The C6 and C8 chlorines make the pyrazine ring electron-deficient. This increases the acidity of the H5 proton. Avoid strong bases (e.g., n-BuLi) unless directed metallation is intended, as deprotonation at C5 can lead to polymerization or ring opening.
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Suzuki Coupling Selectivity: The C3-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bonds. This allows for selective functionalization at C3 without disturbing the C6/C8 positions.
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Standard Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.
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Storage: Store under inert atmosphere (Argon) at 2–8°C. While relatively stable, the C-Br bond can be light-sensitive over extended periods.
References
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General Synthesis of Imidazo[1,2-a]pyrazines
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Reactivity & Functionalization
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Halogenation Patterns
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Structural Data Verification
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PubChem Compound Summary for CID 75412352 (3-bromo-6,8-dichloroimidazo[1,2-a]pyrazine). Link
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Sources
- 1. tsijournals.com [tsijournals.com]
- 2. SIMPLE SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. IMIDAZO[1,2-A]PYRAZINE | 274-79-3 [chemicalbook.com]
